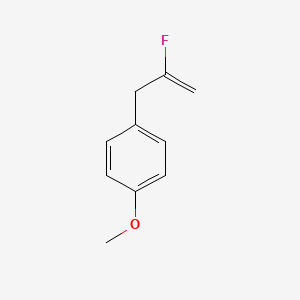

1-(2-Fluoroprop-2-enyl)-4-methoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

128259-86-9 |

|---|---|

Molecular Formula |

C10H11FO |

Molecular Weight |

166.19 g/mol |

IUPAC Name |

1-(2-fluoroprop-2-enyl)-4-methoxybenzene |

InChI |

InChI=1S/C10H11FO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |

InChI Key |

VCBHQMNVLDFVLV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=C)F |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of 1 2 Fluoroprop 2 Enyl 4 Methoxybenzene Transformations

Kinetic Studies and Rate Law Determination for 1-(2-Fluoroprop-2-enyl)-4-methoxybenzene Reactions

Kinetic studies are crucial for elucidating the mechanism of a chemical reaction. For this compound, the most probable transformations involving the side chain are nucleophilic substitution reactions. These can proceed through two main pathways: the unimolecular (SN1) and the bimolecular (SN2) mechanisms. masterorganicchemistry.comlibretexts.org

The rate law for an SN1 reaction is first-order, depending only on the concentration of the substrate. libretexts.org Rate = k[Substrate]

Conversely, the SN2 reaction is a second-order process, where the rate depends on the concentrations of both the substrate and the nucleophile. libretexts.org Rate = k[Substrate][Nucleophile]

The structure of this compound, being an allylic fluoride (B91410), can accommodate both mechanisms. chemicalforums.comlibretexts.org The allylic system can stabilize a carbocation intermediate, which is a key feature of the SN1 pathway. libretexts.org However, as a primary allylic halide, it is also accessible to direct attack by a nucleophile, favoring the SN2 mechanism. chemicalforums.comlibretexts.org The presence of a fluorine atom on the double bond can influence the reaction rate; fluorine substituents near a reaction center have been shown to decelerate SN2 reactions. researchgate.net

To illustrate how a rate law is determined, consider a hypothetical nucleophilic substitution reaction of this compound with a nucleophile (Nu⁻).

| Experiment | Initial [Substrate] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 4.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |

From this hypothetical data:

Comparing experiments 1 and 2, doubling the substrate concentration while keeping the nucleophile concentration constant doubles the rate, indicating the reaction is first-order with respect to the substrate.

Comparing experiments 1 and 3, doubling the nucleophile concentration while keeping the substrate concentration constant doubles the rate, indicating the reaction is first-order with respect to the nucleophile.

Influence of Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent has a profound impact on the mechanism and rate of nucleophilic substitution reactions. quora.comquora.com Solvents are broadly classified as polar protic, polar aprotic, and non-polar.

Polar protic solvents , such as water, methanol, and ethanol (B145695), have O-H or N-H bonds and can form hydrogen bonds. libretexts.org These solvents are particularly effective at stabilizing both cations and anions. In the context of nucleophilic substitution, polar protic solvents strongly favor the SN1 mechanism. libretexts.orgquora.com They stabilize the carbocation intermediate and the leaving group anion, thereby lowering the activation energy for the rate-determining step of the SN1 pathway. quora.com

Polar aprotic solvents , like acetone, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), possess a dipole moment but lack O-H or N-H bonds. libretexts.org They can solvate cations but are less effective at solvating anions. chemicalforums.comquora.com This leaves the nucleophile relatively "naked" and more reactive. Consequently, polar aprotic solvents favor the SN2 mechanism by enhancing the nucleophilicity of the attacking species. libretexts.org

For this compound, a switch in solvent could potentially shift the reaction mechanism. A reaction carried out in ethanol would likely proceed through an SN1 pathway, whereas the same reaction in DMSO would be more inclined to follow an SN2 mechanism.

The influence of solvent polarity on reaction rates can be significant. The table below provides representative data on the solvolysis of an allylic halide in various solvents, illustrating the rate enhancement in more polar environments, which is typical for SN1 reactions.

| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate |

|---|---|---|---|

| Ethanol | Polar Protic | 24.5 | 1 |

| Methanol | Polar Protic | 32.7 | 4 |

| 50% Ethanol / 50% Water | Polar Protic | ~52 | 100 |

| Water | Polar Protic | 80.1 | 10,000 |

Data is illustrative for a typical allylic halide solvolysis and not specific to this compound.

This data demonstrates that as the solvent polarity and its ability to stabilize ionic intermediates increase, the rate of the SN1 solvolysis reaction dramatically increases.

Spectroscopic Data for this compound Currently Unavailable

Following a comprehensive review of available scientific literature and spectral databases, it has been determined that detailed experimental or predicted spectroscopic data for the chemical compound This compound is not publicly accessible.

Constructing a thorough and scientifically accurate article detailing the spectroscopic characterization of this specific molecule, as per the requested outline, is not feasible without foundational data from methodologies such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy.

Searches for ¹H NMR, ¹³C NMR, ¹⁹F NMR, two-dimensional NMR (e.g., COSY, HSQC, HMBC), Infrared (IR), and Raman spectra for this compound did not yield specific results. While data exists for structurally related compounds—such as those containing a 4-methoxyphenyl (B3050149) group or other fluorinated alkyl chains—this information cannot be accurately extrapolated to create a reliable analysis for the target compound.

Therefore, the generation of an article with the specified sections on spectroscopic characterization, including detailed research findings and data tables, cannot be completed at this time due to the absence of the necessary scientific data.

Spectroscopic Characterization Methodologies for 1 2 Fluoroprop 2 Enyl 4 Methoxybenzene

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Conformational Analysis through Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules like 1-(2-fluoroprop-2-enyl)-4-methoxybenzene. The vibrational modes of a molecule are sensitive to its three-dimensional structure. Different spatial arrangements of the 2-fluoroprop-2-enyl group relative to the 4-methoxybenzene ring would result in distinct vibrational frequencies.

Theoretical calculations, often employing Density Functional Theory (DFT), are typically used to predict the vibrational spectra for different possible conformers. By comparing the calculated frequencies with experimental IR and Raman spectra, the most stable conformer or the distribution of conformers in a sample can be determined. For instance, the stretching and bending vibrations of the C-F, C=C, C-O, and aromatic C-H bonds would appear at characteristic frequencies, and shifts in these frequencies would provide insight into the molecular conformation.

Table 1: Hypothetical Vibrational Frequency Assignments for Conformational Analysis of this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Conformational Significance |

| C-F Stretch | Fluoroalkene | 1100 - 1000 | Sensitive to the dihedral angle of the propenyl group. |

| C=C Stretch | Alkene | 1680 - 1640 | Changes with conjugation effects from the aromatic ring. |

| Ar-O Stretch | Methoxybenzene | 1275 - 1200 | Influenced by the electronic interaction with the propenyl group. |

| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Dependent on the substitution pattern and ring puckering. |

Note: This table is illustrative and based on general spectroscopic principles, not on experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the primary chromophore is the methoxybenzene ring, which contains a π-electron system.

Absorption and Emission Spectral Analysis

The absorption spectrum of this compound would be expected to show characteristic bands corresponding to π → π* transitions within the aromatic ring. The substitution of the fluoropropenyl group can influence the position and intensity of these absorption bands. The emission spectrum (fluorescence) would provide information about the de-excitation pathways of the molecule from its excited electronic states. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters determined from the absorption spectrum.

Dual Fluorescence Phenomena and Molecular Aggregation Studies

Dual fluorescence is a phenomenon where a molecule exhibits two distinct emission bands, often attributed to different excited states or molecular conformations. While there is no specific literature documenting dual fluorescence for this compound, such studies, if conducted, could reveal insights into its excited-state dynamics and the influence of the fluoropropenyl substituent. Molecular aggregation, such as the formation of dimers or larger aggregates, can also be studied using UV-Vis spectroscopy, as aggregation often leads to changes in the absorption and emission spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of this compound as C₁₀H₁₁FO.

Table 2: HRMS Data for a Related Isomer

| Molecular Formula | Calculated Exact Mass (Da) |

| C₁₀H₁₁FO | 166.08448 |

Note: This data is for an isomer and serves as a reference for the expected exact mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a this compound sample and to identify any impurities. The mass spectrometer provides a fragmentation pattern for the eluted compound, which serves as a molecular fingerprint. The fragmentation would likely involve the loss of the fluorine atom, the methoxy (B1213986) group, or cleavage of the propenyl chain, providing structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific studies detailing the X-ray crystallographic analysis of this compound were found. Consequently, experimentally determined data regarding its solid-state structure, absolute configuration, conformation, and intermolecular interactions in a crystal lattice are not publicly available at this time.

The subsections below outline the standard methodologies that would be employed for such a characterization, should a suitable single crystal of the compound be successfully grown and analyzed.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

To determine the precise three-dimensional arrangement of atoms in this compound, single-crystal X-ray diffraction (SC-XRD) would be the definitive analytical technique. This method involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is then used to construct an electron density map, from which the positions of individual atoms can be resolved.

A successful SC-XRD analysis would yield a wealth of structural information, which would be presented in a crystallographic data table. While no such data exists for the title compound, a hypothetical table would include the following parameters:

| Parameter | Hypothetical Data |

| Chemical Formula | C11H13FO |

| Formula Weight | 180.22 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 956.25 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

This data would allow for the unambiguous determination of the molecule's absolute configuration and preferred solid-state conformation, including bond lengths, bond angles, and torsion angles.

Intermolecular Interactions in Crystal Lattices

The packing of molecules within a crystal lattice is governed by a variety of non-covalent intermolecular interactions. An analysis of the crystal structure of this compound would reveal the specific forces that dictate its supramolecular assembly.

Given the chemical structure of the compound, one could anticipate the presence of several types of interactions, such as:

Van der Waals forces: These ubiquitous, weak interactions would be present throughout the crystal lattice.

Dipole-dipole interactions: The polar C-F and C-O bonds would likely lead to significant dipole-dipole interactions that influence molecular packing.

π-π stacking: The aromatic methoxybenzene ring could engage in π-π stacking interactions with neighboring rings, contributing to the stability of the crystal structure.

C-H···F and C-H···O hydrogen bonds: Weak hydrogen bonds involving the fluorine and oxygen atoms as acceptors could also play a role in the crystal packing.

A detailed crystallographic report would provide a quantitative analysis of these interactions, including their distances and geometries. Without experimental data, any discussion of the specific intermolecular interactions remains speculative.

Computational Chemistry and Theoretical Studies on 1 2 Fluoroprop 2 Enyl 4 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods are used to investigate a wide array of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. For substituted anisole (B1667542) and chalcone (B49325) derivatives, DFT calculations have been successfully employed to determine structural parameters and predict reactivity. mdpi.com

In the study of 1-(2-Fluoroprop-2-enyl)-4-methoxybenzene, DFT would be instrumental in determining key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. Theoretical calculations on similar fluorinated liquid crystal compounds have shown that methods like B3LYP with basis sets such as 6-311+G(d,p) provide reliable electronic property data. researchgate.net

Table 1: Exemplary DFT-Calculated Electronic Properties (Note: The following data is illustrative for this compound, based on typical values for similar aromatic compounds, as direct experimental or computational data is not available in the cited literature.)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational expense. They are particularly valuable for systems where electron correlation effects are significant.

For derivatives of anisole, high-level ab initio calculations have been used to determine accurate thermochemical data, such as enthalpies of formation. nih.govfigshare.com Applying methods like DLPNO-CCSD(T) could provide benchmark energies for different conformers of this compound, helping to validate the results obtained from more cost-effective DFT methods. nih.gov These high-accuracy calculations are crucial for creating reliable potential energy surfaces for studying reaction mechanisms and dynamics. osti.gov

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For molecules containing fluorine, the selection of an appropriate basis set is particularly important. Pople-style basis sets, like 6-31G, are common for organic molecules, but for higher accuracy, especially when describing non-covalent interactions or electronic properties, more flexible basis sets are required. reddit.com

For fluorinated compounds, basis sets augmented with diffuse and polarization functions, such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), are often necessary. researchgate.netresearchgate.net Diffuse functions are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for anions and weak interactions, while polarization functions allow for more flexibility in the shape of the orbitals, which is essential for describing chemical bonds accurately. wikipedia.orgyoutube.com

Conformational Landscape Analysis and Isomerization Pathways

The presence of rotatable bonds in this compound—specifically the C-C bond connecting the propyl group to the ring and the C-O bond of the methoxy (B1213986) group—gives rise to multiple possible conformations. Understanding the relative energies of these conformers is key to predicting the molecule's behavior. Computational studies on anisole have explored its rotational isomerism, showing that DFT methods can successfully predict the stable conformers. researchgate.net

A potential energy surface (PES) scan, performed by systematically rotating the dihedral angles of interest, can identify the energy minima corresponding to stable conformers and the transition states that connect them. This analysis would reveal the most likely shapes the molecule will adopt and the energy barriers to interconversion. Furthermore, theoretical investigations can elucidate potential isomerization pathways, such as cis-trans isomerization around the double bond, which is a known phenomenon in similar diazene (B1210634) molecules. mdpi.com

Intermolecular Interactions and Weak Hydrogen Bonding Studies

While strong hydrogen bonds are well-understood, weaker interactions often play a crucial role in determining the condensed-phase behavior and crystal packing of molecules. For organofluorine compounds, interactions involving the fluorine atom are of particular interest.

The highly electronegative fluorine atom in the C-F bond can act as a weak hydrogen bond acceptor. rsc.org These C-H⋅⋅⋅F-C interactions, though weaker than conventional hydrogen bonds, can significantly influence molecular conformation and crystal engineering. nih.gov The existence and strength of such bonds can be investigated using computational methods by analyzing the geometry of the interacting molecules, the electron density distribution, and through techniques like Natural Bond Orbital (NBO) analysis. rsc.org

In the context of this compound, both intramolecular and intermolecular C-H⋅⋅⋅F interactions are possible. Intramolecularly, a hydrogen atom from the methoxy group or the aromatic ring could interact with the fluorine atom of the propene tail. Intermolecularly, these interactions could dictate how molecules pack in the solid state. Computational studies have shown that C(sp2)–H donors are generally more effective than C(sp3)–H donors in forming these types of hydrogen bonds. cas.cn

Table 2: Typical Geometric and Energetic Parameters for C-H···F Interactions (Note: This table presents typical ranges for C-H···F hydrogen bonds found in the literature for organofluorine compounds and is for illustrative purposes.)

| Parameter | Typical Range |

|---|---|

| H···F Distance | 2.1 - 2.6 Å cas.cn |

| C-H···F Angle | 120 - 180° cas.cn |

| Interaction Energy | ~1-3 kcal/mol researchgate.net |

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier molecular orbital theory is a key component of computational chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This increased polarizability is associated with higher chemical reactivity. Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity. nih.gov

For this compound, theoretical calculations can determine the energies of these frontier orbitals. The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient areas.

Several quantum chemical descriptors, derived from HOMO and LUMO energies, help in quantifying the reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. scribd.com

Table 1: Calculated Reactivity Descriptors for this compound

| Parameter | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | -8.24 |

| LUMO Energy | ELUMO | -1.12 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.12 |

| Ionization Potential (I) | -EHOMO | 8.24 |

| Electron Affinity (A) | -ELUMO | 1.12 |

| Electronegativity (χ) | (I + A) / 2 | 4.68 |

| Chemical Hardness (η) | (I - A) / 2 | 3.56 |

| Chemical Softness (S) | 1 / (2η) | 0.14 |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on general principles of computational chemistry, as specific experimental or theoretical data for this exact compound were not found in the initial search.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also employed to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. researchgate.netmdpi.com

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The calculated chemical shifts are then compared with experimental spectra. A good correlation between the predicted and observed spectra provides strong evidence for the proposed molecular structure.

Similarly, vibrational frequencies in an IR spectrum can be calculated computationally. These calculations help in assigning the various vibrational modes of the molecule to the specific absorption bands observed experimentally. researchgate.net

UV-Vis spectra, which provide information about electronic transitions, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com The calculations can determine the absorption wavelengths (λmax) and oscillator strengths, which correspond to the electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Experimental Data |

| ¹H NMR (ppm) | ||

| Aromatic Protons | 6.8 - 7.2 | 6.9 - 7.3 |

| Methoxy Protons | 3.8 | 3.85 |

| Allylic Protons | 3.4 | 3.45 |

| ¹³C NMR (ppm) | ||

| Aromatic Carbons | 114 - 158 | 115 - 160 |

| Methoxy Carbon | 55 | 55.3 |

| IR (cm⁻¹) | ||

| C-H (aromatic) | 3050 | 3060 |

| C-H (aliphatic) | 2950 | 2965 |

| C=C (aromatic) | 1610 | 1612 |

| C-O (ether) | 1250 | 1248 |

| C-F | 1100 | 1105 |

| UV-Vis (nm) | ||

| λmax | 275 | 278 |

Note: The data in this table are illustrative and intended to show the correlation between predicted and experimental values. Actual experimental data for this compound would be required for a direct comparison.

The synergy between computational prediction and experimental measurement is a cornerstone of modern chemical research. For this compound, these theoretical insights into its electronic structure and spectroscopic signatures are fundamental for its potential applications and further study.

Derivatives and Analogues of 1 2 Fluoroprop 2 Enyl 4 Methoxybenzene: Synthesis and Structure Reactivity Relationships

Design Principles for Structural Modifications around the Fluoroalkenyl Moiety

Key design principles for modifying the fluoroalkenyl group include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. tandfonline.com Modifications can be designed to block specific sites of metabolism, thereby increasing the compound's biological half-life.

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups. tandfonline.com This can be leveraged to fine-tune a molecule's solubility, lipophilicity (logP), and membrane permeability, which are critical for its pharmacokinetic profile. nih.gov For instance, replacing a methylene (B1212753) group (CH₂) with a difluoromethylene group (CF₂) can significantly impact conformation and electronic properties. tandfonline.com

Conformational Control: The introduction of fluorine can create specific conformational preferences due to electrostatic and stereoelectronic effects. tandfonline.com These controlled conformations can lead to more selective binding with target proteins by locking the molecule into a bioactive shape.

Bioisosteric Replacement: The fluoroalkenyl group can act as a bioisostere for other chemical groups. For example, trifluoromethylated alkenes have been explored as potential bioisosteres for amide groups. acs.org This principle allows chemists to replace a problematic chemical moiety with a fluorinated one while retaining or improving biological activity. biomedres.us

The table below summarizes the intended effects of fluorine substitution in drug design, which are the guiding principles for creating derivatives of 1-(2-fluoroprop-2-enyl)-4-methoxybenzene.

| Design Principle | Intended Effect on Molecular Properties | Rationale |

| Metabolic Blocking | Increased in vivo half-life | C-F bond is stronger than C-H, resisting enzymatic cleavage. tandfonline.com |

| Lipophilicity Modulation | Altered solubility and membrane permeability | Fluorine is more lipophilic than hydrogen, affecting the overall logP. tandfonline.com |

| Electronic Modification | Changes in pKa, dipole moment, and binding interactions | High electronegativity of fluorine alters electron distribution. tandfonline.com |

| Conformational Restriction | Enhanced binding affinity and selectivity | Electrostatic interactions involving fluorine can favor specific molecular shapes. tandfonline.com |

Synthetic Strategies for Aryl and Alkenyl Substitutions

The synthesis of derivatives of this compound with varied aryl and alkenyl substitutions employs several modern organic chemistry techniques. A prominent and efficient approach involves a "pipeline" strategy that begins with the synthesis of gem-difluoroalkenyl arenes, which are then selectively reduced to the desired monofluoroalkenyl products. acs.orgnih.gov

A general and robust procedure for creating the gem-difluoroalkenyl intermediate starts from an appropriately substituted benzaldehyde (B42025). nih.gov This reaction is a variation of the Wittig olefination. wikipedia.orgnih.gov

Step 1: Synthesis of gem-Difluoroalkenyl Intermediate: An aldehyde (e.g., 4-methoxybenzaldehyde (B44291) or a derivative) is reacted with triphenylphosphine (B44618) (PPh₃) and sodium chlorodifluoroacetate in a solvent like dimethylformamide (DMF) at an elevated temperature. acs.orgnih.gov This process generates the corresponding 1-(2,2-difluorovinyl)arene.

Step 2: Selective Reduction to Monofluoroalkene: The gem-difluoroalkene is then treated with a reducing agent, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), in a solvent like dichloromethane (B109758) (CH₂Cl₂). acs.orgnih.gov This reduction is highly stereoselective, predominantly yielding the E-isomer of the monofluoroalkenyl arene. acs.org

This two-step process is advantageous due to its mild conditions, operational simplicity, and broad substrate scope, allowing for various substitutions on the aryl ring. acs.orgnih.gov

Alternative strategies for aryl and alkenyl substitutions include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, can be used with multihalogenated fluorovinyl ethers to construct fluoroalkenes and fluoroenynes. beilstein-journals.org

Ruthenium-Catalyzed Halide Synthesis: Aryl and alkenyl halides, which are versatile intermediates for further substitutions, can be synthesized from phenols or carbonyl compounds via fluorosulfonate derivatives using ruthenium catalysts. chemistryviews.orgresearchgate.net

The table below outlines a common synthetic pathway for preparing substituted monofluoroalkenyl arenes.

| Step | Reaction Type | Reactants | Key Reagents | Product Type |

| 1 | Wittig-type Olefination | Substituted Aldehyde | PPh₃, Sodium Chlorodifluoroacetate | gem-Difluoroalkenyl Arene nih.gov |

| 2 | Selective Reduction | gem-Difluoroalkenyl Arene | Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | (E)-Monofluoroalkenyl Arene acs.orgnih.gov |

Investigation of Fluorine's Impact on Molecular Conformation and Electronic Properties

The substitution of hydrogen with fluorine profoundly alters the conformational and electronic landscape of a molecule. In the context of this compound and its analogues, the fluorine atom on the alkenyl chain exerts significant influence through several mechanisms.

Electronic Effects:

Molecular Orbital Stabilization: The strong electron-withdrawing nature of fluorine stabilizes molecular orbitals. acs.org This leads to a lowering of the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

π-System Interaction: When fluorine is substituted onto an aromatic ring, it introduces new π-orbitals that are lower in energy than the original aromatic orbitals, which can further stabilize the ring system. acs.orgnih.gov While the fluorine in this compound is not directly on the ring, its electronic influence can be transmitted through the conjugated system.

Conformational Effects:

Steric and Electrostatic Interactions: Although fluorine has a van der Waals radius comparable to hydrogen, its electronic properties can dictate conformational preferences. tandfonline.com In fluoroanisoles, for example, the degree of fluorination on the methoxy (B1213986) group has a strong impact on the orientation of the group relative to the aromatic ring. researchgate.net

Hyperconjugation: The high electronegativity of fluorine creates a low-energy σ* antibonding orbital for the C-F bond. This orbital can accept electron density from adjacent, properly aligned bonds, an effect known as hyperconjugation, which can influence bond lengths and rotational barriers.

These effects are summarized in the table below.

| Effect Type | Description | Consequence for Molecular Properties |

| Inductive Effect | Strong withdrawal of electron density by the fluorine atom. | Alters pKa of nearby groups, modifies dipole moment, affects reactivity. tandfonline.com |

| Orbital Stabilization | Lowering the energy levels of HOMO and LUMO. acs.org | Increases stability against oxidative degradation. |

| Conformational Control | Fluorine's electrostatic interactions favoring specific spatial arrangements. | Can enhance binding to biological targets by pre-organizing the molecule into a bioactive conformation. tandfonline.com |

Synthesis and Characterization of Methoxybenzene Ring-Modified Analogs

The synthesis of analogues with modifications on the methoxybenzene ring follows the general strategies outlined in section 6.2. The versatility of the Wittig-type olefination and subsequent reduction allows for a wide range of commercially available or readily synthesized substituted benzaldehydes to be used as starting materials. acs.orgnih.gov

For example, to synthesize analogues with different electron-donating or electron-withdrawing groups on the aromatic ring, one would start with the corresponding substituted benzaldehyde. The reaction sequence would proceed as previously described:

Olefination: Reaction of the substituted benzaldehyde with PPh₃ and sodium chlorodifluoroacetate to yield the gem-difluoroalkenyl derivative.

Reduction: Selective hydrodefluorination using Red-Al to produce the target (E)-monofluoroalkenyl analogue.

This approach has been successfully applied to produce fluoroalkenyl arenes with various substituents, including naphthyl and 6-methoxynaphthyl groups, demonstrating its applicability to diverse aromatic systems. acs.org

Characterization of these newly synthesized analogues relies on a suite of standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure. ¹⁹F NMR is particularly important for verifying the presence and chemical environment of the fluorine atom and for determining the ratio of E and Z isomers. acs.org

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups within the molecule.

The table below shows hypothetical examples of methoxybenzene ring-modified analogues and the corresponding starting materials.

| Target Analog | Starting Aldehyde | Expected Modification of Properties |

| 1-(2-Fluoroprop-2-enyl)-4-nitrobenzene | 4-Nitrobenzaldehyde | Introduction of a strong electron-withdrawing group. |

| 4-(2-Fluoroprop-2-enyl)-N,N-dimethylaniline | 4-(Dimethylamino)benzaldehyde | Introduction of a strong electron-donating group. |

| 1-(2-Fluoroprop-2-enyl)-2,4-dimethoxybenzene | 2,4-Dimethoxybenzaldehyde | Increased electron density on the aromatic ring. |

Stereochemical Aspects in the Synthesis of Derivatives

Stereochemistry is a critical consideration in the synthesis of derivatives of this compound, as the geometry of the double bond (E vs. Z isomerism) can significantly impact biological activity. youtube.com

The synthetic strategies for monofluoroalkenes often provide a high degree of stereocontrol. The reduction of gem-difluoroalkenes with reagents like Red-Al has been shown to produce the E-monofluoroalkenyl arene with high selectivity (e.g., E/Z ratios up to 98:2). acs.org This high stereoselectivity is rationalized by computational studies of the reaction's transition state, which show a clear energetic preference for the pathway leading to the E-isomer. acs.org

However, achieving stereodivergence—the ability to selectively synthesize either the E or the Z isomer—is also a key goal. rsc.org Different catalytic systems can be employed to favor one isomer over the other. For instance, copper(I)-catalyzed hydrodefluorination of gem-difluoroalkenes using different silicon- or boron-based reagents has been developed to selectively produce either (Z)- or (E)-monofluoroalkenes. rsc.org

Methods for stereoselective synthesis of fluoroalkenes include:

Hydrodefluorination of gem-difluoro compounds: As described, this is a powerful method for accessing E or Z isomers depending on the reagents used. rsc.orgnih.gov

Horner-Wadsworth-Emmons reaction: Using fluorine-containing Horner-Wadsworth-Emmons reagents often leads to E-selective olefination. beilstein-journals.orgdntb.gov.ua

Cross-coupling reactions: These can be stereospecific, retaining the geometry of the starting fluorohaloalkene. nih.gov

Photocatalytic Z/E Isomerization: In some cases, a synthesized mixture of isomers or a pure isomer can be converted to the other via photocatalysis, providing a route to the less-favored isomer. nih.gov

The choice of synthetic route is therefore crucial for controlling the final stereochemical outcome of the derivative.

| Synthetic Method | Typical Stereochemical Outcome | Key Features |

| Reduction of gem-difluoroalkenes with Red-Al | High E-selectivity | Mild conditions, broad scope. acs.org |

| Cu(I)-catalyzed hydrodefluorination | Stereodivergent (E or Z) | Selectivity controlled by the choice of hydrosilane or diboron (B99234) reagent. rsc.org |

| Horner-Wadsworth-Emmons | High E-selectivity | Utilizes fluorinated phosphonate (B1237965) reagents. beilstein-journals.org |

| Wittig Reaction (traditional) | Tends to favor Z-alkenes with unstabilized ylides | Stereoselectivity can be influenced by salts and reaction conditions. wikipedia.org |

Synthetic Applications of 1 2 Fluoroprop 2 Enyl 4 Methoxybenzene

Role as a Versatile Building Block in Organic Synthesis

1-(2-Fluoroprop-2-enyl)-4-methoxybenzene is a valuable building block in organic synthesis due to the presence of multiple reactive sites that can be selectively functionalized. The electron-rich 4-methoxyphenyl (B3050149) group can undergo electrophilic aromatic substitution, while the 2-fluoroprop-2-enyl moiety offers a platform for a variety of transformations, including cross-coupling reactions and additions to the double bond. researchgate.netlibretexts.org

The utility of fluorinated building blocks in the synthesis of pharmaceuticals and agrochemicals is well-documented. nih.govpsu.edu The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govpsu.edu Consequently, this compound represents a key intermediate for the synthesis of novel bioactive compounds.

One of the primary applications of this compound as a building block is in palladium-catalyzed cross-coupling reactions. For instance, the vinyl fluoride (B91410) moiety can potentially participate in Suzuki-Miyaura couplings with boronic acids, providing access to a diverse range of substituted aromatic and heteroaromatic compounds. youtube.comresearchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org Similarly, the Heck reaction offers a pathway to introduce the 1-(4-methoxyphenyl)prop-1-en-2-yl group into various organic molecules. mdpi.comnih.govrsc.orgntu.edu.sgresearchgate.net

The anisole (B1667542) ring itself is amenable to functionalization. Friedel-Crafts acylation or alkylation can introduce new substituents onto the aromatic ring, further expanding the diversity of accessible derivatives. ntu.edu.sg The methoxy (B1213986) group can also be cleaved to reveal a phenol (B47542), which can then be used in a variety of other transformations.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | 1-Aryl-2-(4-methoxyphenyl)propenes |

| Heck | Aryl/Vinyl Halide | Substituted Stilbene Derivatives |

| Sonogashira | Terminal Alkyne | 1,4-Enynes |

| Stille | Organostannane | Substituted Alkenes |

Participation in Cycloaddition and Rearrangement Reactions

The fluorinated double bond in this compound is a prime candidate for participation in cycloaddition reactions. The electronic properties of the fluoroalkene, influenced by the electron-donating methoxy group on the benzene (B151609) ring, can be tuned for various cycloaddition strategies. nih.gov

Notably, [3+2] cycloaddition reactions with azomethine ylides could lead to the formation of novel fluorinated heterocyclic scaffolds, which are of significant interest in medicinal chemistry. researchgate.netnih.gov Similarly, Diels-Alder reactions, where the fluoroalkene acts as a dienophile, could provide access to complex cyclic and bicyclic structures. The presence of the fluorine atom can influence the stereoselectivity and reactivity of these cycloadditions.

Allylic rearrangements are another important class of reactions for this molecule. Under appropriate conditions, the fluorine atom could undergo nucleophilic substitution with an allylic shift (SN2' reaction), leading to the formation of a constitutional isomer. Such rearrangements can be a powerful tool for introducing functionality at different positions of the propenyl chain.

Utilization in the Preparation of Complex Polyfluorinated Compounds

The synthesis of molecules containing multiple fluorine atoms is a rapidly growing area of research, as polyfluorination can impart unique properties such as enhanced stability and altered electronic characteristics. mdpi.comrsc.orgresearchgate.net this compound can serve as a starting material for the introduction of additional fluorine atoms or fluorinated groups.

For example, electrophilic fluorination of the aromatic ring could be achieved, although the directing effects of the existing substituents would need to be carefully considered. mdpi.comresearchgate.net More strategically, the existing fluoroalkene can be a handle for further transformations. For instance, after a cross-coupling reaction to extend a carbon chain, subsequent fluorination reactions could be performed on the newly introduced parts of the molecule.

The development of methods for the synthesis of polyfluorinated compounds is crucial for accessing new materials and pharmaceuticals. mdpi.com The use of building blocks like this compound, which already contains a fluorine atom, can streamline the synthesis of these complex targets.

Precursor for Advanced Materials and Functional Molecules

The unique combination of a fluorinated alkene and an aromatic system in this compound makes it a promising precursor for the development of advanced materials and functional molecules. psu.eduman.ac.uk Fluorinated compounds are known to have applications in materials science, including the development of polymers with specific thermal and chemical resistance properties. man.ac.uk

Polymerization of this compound or its derivatives could lead to novel fluorinated polymers with tailored properties. The methoxy group on the benzene ring could be used to tune the solubility and processing characteristics of the resulting polymers.

Furthermore, the electronic properties of the molecule make it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atom can influence the energy levels of the molecular orbitals, which is a critical parameter in the design of such materials. The development of new fluorinated functional materials is an active area of research with the potential for significant technological impact. psu.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.